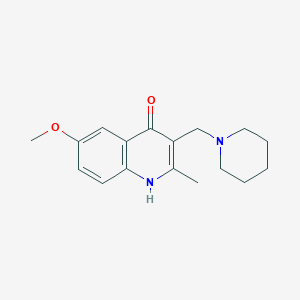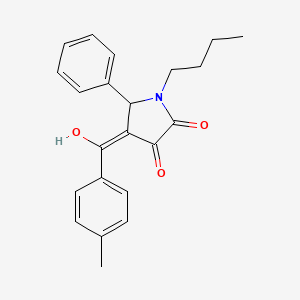![molecular formula C16H17N3O2 B5415858 N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide](/img/structure/B5415858.png)
N-[3-(butyrylamino)phenyl]-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyridinecarboxamide compounds involves various chemical reactions, including the reaction of amino phenols with pyridine dicarbonyl dichloride, leading to the formation of pyridine-2,6-dicarboxamide derivatives. These processes often utilize elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis for characterization (Özdemir et al., 2012).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of pyridinecarboxamide derivatives are typically studied using density functional theory (DFT) methods. Single crystal X-ray diffraction techniques reveal the crystal structures of these compounds, highlighting the importance of intermolecular hydrogen bonding interactions in determining their polymorphic forms (Özdemir et al., 2012).
Chemical Reactions and Properties
Pyridinecarboxamides participate in various chemical reactions, including carbonylative synthesis to produce phthalimide motifs, demonstrating their reactivity and versatility in organic synthesis (Fu et al., 2019). These compounds exhibit antibacterial and antifungal activities, highlighting their potential biological properties (Zhuravel et al., 2005).
Physical Properties Analysis
The physical properties of pyridinecarboxamide derivatives, including their solubility, crystallinity, and thermal stability, are influenced by their molecular structure and intermolecular interactions. Studies on polymorphism within a single space group emphasize the role of these factors in determining the physical characteristics of such compounds (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties, including the reactivity and binding capabilities of pyridinecarboxamide derivatives, are subjects of ongoing research. Their ability to form complexes with metals and to interact with biological molecules such as DNA, are areas of particular interest, offering insights into their potential applications in chemistry and biology (He et al., 2007).
Eigenschaften
IUPAC Name |
N-[3-(butanoylamino)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-6-15(20)18-12-7-5-8-13(11-12)19-16(21)14-9-3-4-10-17-14/h3-5,7-11H,2,6H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHCWPRNFJFNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5415784.png)
![(3S*,5R*)-1-(3-cyclopentylpropanoyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5415788.png)
![N-allyl-3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5415789.png)
![6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5415801.png)
![2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol](/img/structure/B5415804.png)
![3-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5415816.png)


![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)


![4-(4-fluoropiperidin-1-yl)-7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5415862.png)
![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5415869.png)